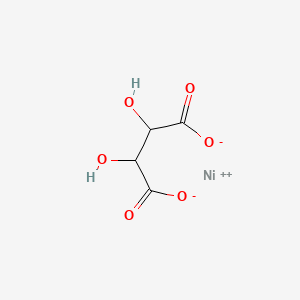
NICKEL TARTRATE
Vue d'ensemble
Description
NICKEL TARTRATE is a coordination compound formed by the complexation of nickel(2+) ions with 2,3-dihydroxybutanedioate ligandsIt has the molecular formula C4H4NiO6 and a molecular weight of 206.76 g/mol. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydroxybutanedioate;nickel(2+) typically involves the reaction of nickel(2+) salts, such as nickel sulfate or nickel chloride, with tartaric acid in an aqueous solution. The reaction can be represented as follows:
NiSO4+C4H6O6→Ni(C4H4O6)+H2SO4
In this reaction, nickel sulfate reacts with tartaric acid to form nickel tartrate and sulfuric acid. The reaction is usually carried out under mild conditions, with the temperature maintained at around 25-30°C. The resulting product is then filtered, washed, and dried to obtain pure 2,3-dihydroxybutanedioate;nickel(2+) .
Industrial Production Methods
Industrial production of 2,3-dihydroxybutanedioate;nickel(2+) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade nickel salts and tartaric acid. The reaction is carried out in large reactors with continuous stirring to ensure complete mixing of the reactants. The product is then subjected to filtration, washing, and drying processes to obtain the final compound in bulk quantities .
Analyse Des Réactions Chimiques
Types of Reactions
NICKEL TARTRATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of nickel oxide and other by-products.
Reduction: this compound can be reduced to metallic nickel using reducing agents such as hydrogen gas or sodium borohydride.
Substitution: The compound can participate in substitution reactions where the nickel ion is replaced by other metal ions, forming different metal tartrates.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used under controlled temperature and pressure conditions.
Substitution: Metal salts like copper sulfate or zinc chloride are used in aqueous solutions to facilitate the substitution reactions.
Major Products Formed
Oxidation: Nickel oxide (NiO) and other by-products.
Reduction: Metallic nickel (Ni).
Substitution: Different metal tartrates, such as copper tartrate or zinc tartrate.
Applications De Recherche Scientifique
NICKEL TARTRATE has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Biology: Employed in studies related to enzyme inhibition and metal ion transport in biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in electroplating processes, as a corrosion inhibitor, and in the production of nickel-based alloys
Mécanisme D'action
The mechanism of action of 2,3-dihydroxybutanedioate;nickel(2+) involves the coordination of nickel(2+) ions with the hydroxyl and carboxyl groups of the tartaric acid ligand. This coordination stabilizes the nickel ion and enhances its reactivity in various chemical reactions. The compound can interact with molecular targets such as enzymes and proteins, leading to inhibition or activation of their functions. The pathways involved in these interactions include metal ion transport and redox reactions .
Comparaison Avec Des Composés Similaires
NICKEL TARTRATE can be compared with other similar compounds, such as:
Copper tartrate: Similar in structure but contains copper(2+) ions instead of nickel(2+).
Zinc tartrate: Contains zinc(2+) ions and exhibits different chemical properties and reactivity.
Cobalt tartrate: Contains cobalt(2+) ions and is used in different industrial applications.
Uniqueness
The uniqueness of 2,3-dihydroxybutanedioate;nickel(2+) lies in its specific coordination chemistry and the ability of nickel ions to participate in various redox reactions. This makes it a valuable compound in catalysis, electroplating, and other industrial processes .
Propriétés
IUPAC Name |
2,3-dihydroxybutanedioate;nickel(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O6.Ni/c5-1(3(7)8)2(6)4(9)10;/h1-2,5-6H,(H,7,8)(H,9,10);/q;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLUJVFOGKUSMQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ni+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4NiO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52022-10-3 | |
| Record name | Nickel [R(R*,R*)]-tartrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.356 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


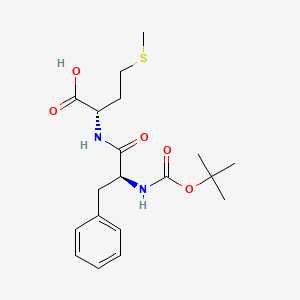
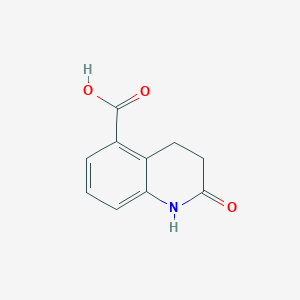

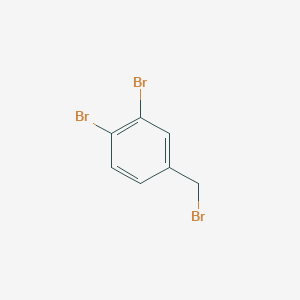
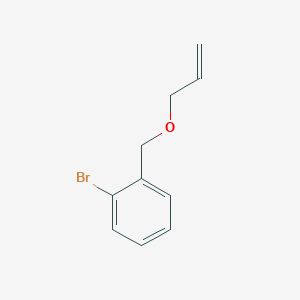
![1-[(Chloromethoxy)methoxy]-2-methoxyethane](/img/structure/B1611601.png)
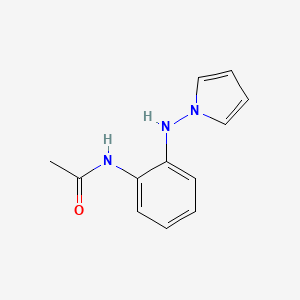
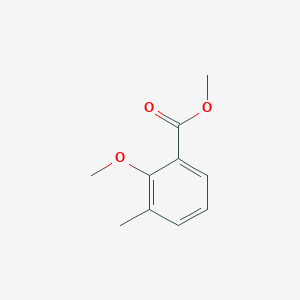
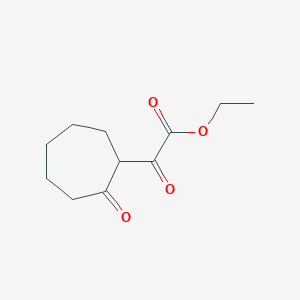
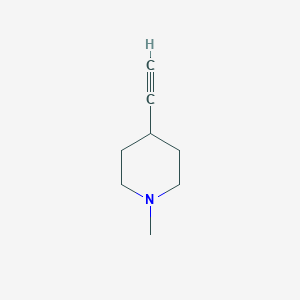
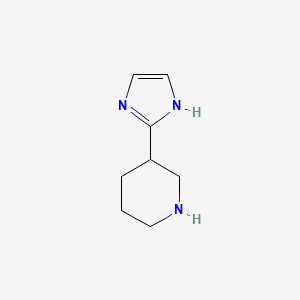
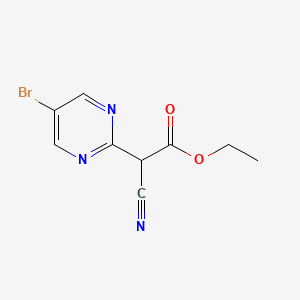
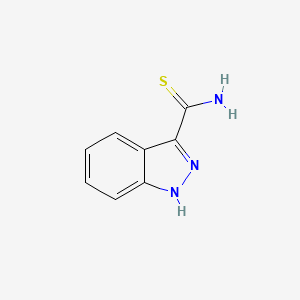
![[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]acetic acid](/img/structure/B1611615.png)
